Home > Products > Building Blocks P12938 > Tranexamic acid
Tranexamic acid - 701-54-2

Tranexamic acid

Catalog Number: EVT-460633
CAS Number: 701-54-2
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tranexamic Acid is a synthetic analogue of the amino acid lysine []. It acts as an antifibrinolytic agent [, ], preventing the enzymatic breakdown of fibrinogen and fibrin by plasmin []. This action helps control bleeding by inhibiting the breakdown of blood clots [, , , , , , , , , ].

Future Directions
  • Pediatric Trauma: Further studies are needed to determine the optimal dosage and efficacy of Tranexamic Acid in children experiencing trauma [].
  • Neurological Applications: More research is needed to determine the efficacy and long-term effects of Tranexamic Acid for treating acute ICH and other neurological conditions [, ].
  • Mechanism of Action in Melasma: Further investigation is needed to fully elucidate the mechanisms by which Tranexamic Acid affects melanogenesis and its long-term effects in treating melasma [, ].
  • Drug Delivery Systems: Exploring new methods of delivering Tranexamic Acid, such as topical applications for PPH or targeted delivery systems for specific medical conditions [].

Aminocaproic Acid

Compound Description: Aminocaproic acid is a synthetic antifibrinolytic agent that inhibits plasminogen activation, thereby preventing the breakdown of fibrin clots. It is used to control bleeding in various clinical settings, including surgical procedures. []

Plasminogen

Compound Description: Plasminogen is a zymogen, an inactive precursor of the serine protease plasmin. Plasminogen is activated to plasmin, which degrades fibrin clots, fibrinogen, and other plasma proteins, including procoagulant factors V and VIII. []

Relevance: Plasminogen is the primary target of tranexamic acid's antifibrinolytic action. Tranexamic acid competitively inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. [] This interaction with plasminogen highlights tranexamic acid's mechanism of action in controlling bleeding.

Plasmin

Compound Description: Plasmin is a serine protease that plays a crucial role in fibrinolysis, the enzymatic breakdown of blood clots. It degrades fibrin, the main protein component of blood clots. []

Relevance: Tranexamic acid exerts its hemostatic effects by directly inhibiting plasmin activity. [] This direct inhibition of plasmin further contributes to tranexamic acid's efficacy in reducing blood loss during surgical procedures.

Fibrinogen

Compound Description: Fibrinogen is a large, complex glycoprotein synthesized in the liver that plays a critical role in blood clot formation. Fibrinogen is converted by thrombin into fibrin during blood coagulation. []

Relevance: Tranexamic acid's antifibrinolytic activity indirectly protects fibrinogen from degradation by plasmin. [] This protective effect on fibrinogen further contributes to the hemostatic action of tranexamic acid.

Thrombin

Compound Description: Thrombin is a serine protease that plays a key role in the coagulation cascade, the complex series of reactions that leads to blood clot formation. []

Relevance: While tranexamic acid primarily acts on the fibrinolytic system, it can indirectly influence thrombin activity by preventing the degradation of procoagulant factors V and VIII by plasmin. These factors are essential for thrombin generation and activity. []

Source and Classification

Tranexamic acid is classified under the category of antifibrinolytics and is often utilized in surgical procedures, trauma care, and treatment for heavy menstrual bleeding. It is synthesized from aminomethylbenzoic acid through several chemical processes. The compound has gained recognition for its efficacy and safety profile in various medical applications.

Synthesis Analysis

The synthesis of tranexamic acid can be achieved through multiple methods, with one notable approach involving the hydrogenation of aminomethylbenzoic acid. The process typically includes:

  1. Pretreatment: Mixing aminomethylbenzoic acid with pure water, followed by the gradual addition of concentrated sulfuric acid while stirring. The mixture is then heated to dissolve the acid before cooling for crystallization.
  2. Hydrogenation: A sulfuric acid solution and a catalyst (such as platinum) are added to the pretreated aminomethylbenzoic acid to facilitate hydrogenation, after which excess sulfuric acid is removed.
  3. Transposition Reaction: An alkali (like barium hydroxide) is added to the hydrogenation product, and the mixture is heated to promote a transposition reaction, yielding tranexamic acid .

The yield from this synthesis method can reach up to 83% purity, as determined by High-Performance Liquid Chromatography analysis.

Molecular Structure Analysis

Tranexamic acid has a well-defined molecular structure characterized by its chemical formula C8H15N3O2C_8H_{15}N_3O_2. The structure consists of a cyclohexane ring with an amino group and a carboxylic acid group attached, allowing it to interact effectively with fibrinolytic enzymes.

Chemical Reactions Analysis

Tranexamic acid participates in several chemical reactions primarily related to its role as an antifibrinolytic agent. The key reaction involves its interaction with plasminogen:

  1. Inhibition of Plasminogen Activation: Tranexamic acid competes with fibrin for binding sites on plasminogen, preventing its conversion into plasmin.
  2. Stabilization of Fibrin Clots: By inhibiting plasmin activity, tranexamic acid stabilizes fibrin clots, reducing bleeding during surgical procedures.

These reactions underline its mechanism as an effective treatment for conditions associated with excessive bleeding.

Mechanism of Action

The mechanism by which tranexamic acid exerts its effects involves:

  1. Binding to Lysine Sites: Tranexamic acid binds to lysine-binding sites on plasminogen and plasmin, preventing their interaction with fibrin.
  2. Reduction of Fibrinolysis: By inhibiting the conversion of plasminogen to plasmin, tranexamic acid effectively reduces fibrinolysis (the breakdown of clots), thus promoting hemostasis during surgical interventions or trauma.

This mechanism highlights its role in maintaining blood coagulation and minimizing blood loss.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Bitter

Chemical Properties

  • pH: Typically between 5 and 7 when dissolved in water.
  • Stability: Stable under normal storage conditions but should be protected from light and moisture.

Relevant data indicate that tranexamic acid maintains efficacy over time when stored appropriately, making it suitable for clinical use.

Applications

Tranexamic acid has a wide range of applications in medical practice:

  • Surgical Use: Commonly administered during surgeries (e.g., orthopedic, cardiac) to minimize blood loss.
  • Menorrhagia Treatment: Effective in managing heavy menstrual bleeding.
  • Trauma Management: Used in emergency medicine to control hemorrhage.
  • Dental Procedures: Applied in oral surgery to reduce bleeding risk.

Recent studies have also explored its potential benefits in treating conditions like hereditary angioedema and certain dermatological disorders related to excessive bleeding .

Mechanistic Foundations of Tranexamic Acid in Hemostatic Modulation

Molecular Interactions Between TXA and Plasminogen Activation Pathways

Tranexamic acid (TXA) exerts its primary antifibrinolytic effect by targeting the plasminogen activation cascade. Plasminogen, the zymogen precursor of the serine protease plasmin, circulates in plasma and undergoes activation by tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). tPA demonstrates fibrin-specificity, binding to exposed lysine residues on fibrin via its kringle domains, which dramatically enhances its catalytic efficiency (>100-fold) compared to its activity in solution [2] [8]. TXA (trans-4-aminomethylcyclohexane-1-carboxylic acid) is a synthetic lysine analogue that competitively occupies these lysine-binding sites (LBS) within plasminogen's kringle domains, particularly Kringle 1 and 4 [2]. This steric hindrance disrupts the formation of the ternary complex (plasminogen–tPA–fibrin), preventing localized plasmin generation at the fibrin surface [2] [8].

Crucially, TXA's inhibition extends beyond tPA-mediated activation. While uPA-mediated plasminogen activation is less fibrin-dependent, TXA also impedes this pathway by binding plasminogen directly, reducing its susceptibility to activation by uPA [2]. Furthermore, TXA indirectly influences plasminogen activators by disrupting feedback loops where generated plasmin potentiates further plasminogen activation [8]. The stoichiometry of TXA binding is critical: saturation of all high-affinity LBS in plasminogen (Kd ≈ 1–10 μM) is required for maximal antifibrinolytic effect, achievable at therapeutic plasma concentrations (typically 5–20 mg/L) [7] [8].

Table 1: Molecular Targets of TXA in Plasminogen Activation

Target ProteinBinding SiteConsequence of TXA BindingAffinity (Kd)
PlasminogenKringle 1 LBSPrevents fibrin anchoring~1.1 μM
PlasminogenKringle 4 LBSPrevents conformational change~9.4 μM
tPAKringle 2 LBSReduces fibrin affinity~75 μM
PlasminKringle 1-5 LBSInhibits substrate bindingVariable

Competitive Inhibition Dynamics at Lysine-Binding Sites

The efficacy of TXA hinges on its structural mimicry of lysine and its precise interaction kinetics with plasminogen's lysine-binding sites. Plasminogen exists in closed (glutamic acid-plasminogen, Glu-plg) and open (lysine-plasminogen, Lys-plg) conformations. The open conformation, facilitated by partial plasmin degradation or binding to fibrin/cell surfaces, exposes the activation site and exhibits higher affinity for fibrin [8]. TXA exhibits higher affinity for the open conformation (Lys-plg, Kd ≈ 1.1 μM for Kringle 1) than the closed conformation (Glu-plg), effectively stabilizing the closed, activation-resistant state and preventing the conformational shift necessary for efficient plasminogen activation [7] [8].

The cis-isomer of TXA (AMCHA) demonstrates distinct binding kinetics compared to the trans-isomer (TXA). While both isomers bind plasminogen, TXA exhibits significantly higher inhibitory potency against plasminogen activation due to its optimal spatial configuration for fitting the hydrophobic LBS pockets [9]. Structure-activity relationship studies reveal that the distance between the carboxylic acid and amino groups in TXA (≈7.0 Å) closely mirrors that of lysine's ε-amino and carboxyl groups, enabling optimal ionic and hydrophobic interactions within the LBS [8] [9]. This precise fit underlies TXA's superior potency over other lysine analogues like epsilon-aminocaproic acid (EACA).

TXA binding is reversible and concentration-dependent. At saturating concentrations (>100 μM), TXA occupancy exceeds 90% of plasminogen's high-affinity LBS, virtually abolishing fibrin binding and plasmin generation on the clot surface [7]. However, systemic plasminogen activation in solution is less effectively inhibited, explaining why TXA primarily targets fibrinolysis without completely abolishing baseline plasmin activity [2].

TXA-Mediated Stabilization of Fibrin Clot Architecture

By inhibiting plasmin-mediated fibrin degradation, TXA profoundly alters fibrin clot structure and stability. Plasmin cleaves fibrin at specific sites, initially releasing large fragments (e.g., fragment X) and ultimately yielding small degradation products (D-dimers, fragments D and E). TXA treatment significantly reduces D-dimer generation, a key biomarker of fibrinolysis, by >70% in surgical and trauma contexts [1] [6].

Beyond simply preserving fibrin mass, TXA promotes the formation of a denser, more resilient clot architecture. Scanning electron microscopy studies of clots formed in the presence of TXA reveal thicker fibrin fibers (≈15–20% increase in diameter) and reduced pore sizes compared to controls [6]. This altered ultrastructure enhances resistance to mechanical stress and shear forces. Furthermore, TXA indirectly influences clot stability by protecting key coagulation factors (Factors V, VIII, XI, XIII) from plasmin-mediated degradation [2] [8]. Factor XIIIa cross-links fibrin monomers and incorporates antifibrinolytic proteins like α₂-antiplasmin into the clot, bolstering resistance to breakdown. TXA's preservation of Factor XIII activity thus creates a positive feedback loop enhancing clot stability [6].

In composite hemostatic materials (e.g., PLGA-chitosan-TXA sponges), localized TXA delivery amplifies these effects. In vivo models demonstrate that such materials reduce hemostasis time by 60–70% compared to chitosan alone, attributable to synergistic effects: chitosan promotes platelet/RBC aggregation and adhesion, while TXA simultaneously suppresses fibrinolytic dissolution of the nascent clot [6].

Non-Fibrinolytic Mechanisms: Complement System Modulation and Immunomodulatory Effects

Emerging evidence reveals that TXA's biological impact extends far beyond hemostasis, significantly modulating the complement system and immune responses. Plasmin, the primary target of TXA, is a potent activator of the complement cascade. Plasmin directly cleaves complement components C3 and C5, generating bioactive fragments C3a, C5a, and C5b, the latter initiating formation of the membrane attack complex (C5b-9) [4] [5]. Plasmin also inactivates key complement regulators like C1-inhibitor (C1-INH) [9]. Consequently, by inhibiting plasmin generation, TXA dampens complement activation.

Table 2: TXA Effects on Complement Activation Markers in Trauma Patients

Complement MarkerFunctionChange with TXA (vs. Untreated Hyperfibrinolysis)Study Model
sC5b-9Terminal MAC Complex↓ 40–60% at 6h post-administrationHuman Trauma [4]
C3aAnaphylatoxin↓ Trend (NS)Human Trauma [4]
C5aAnaphylatoxin, Chemotaxis↓ Trend (NS)Human Trauma [4]
Bb (Alternative Pathway)Activation FragmentNo significant changeHuman Trauma [4]
C4d (Classical Pathway)Activation FragmentNo significant changeHuman Trauma [4]

TXA administration (1g IV bolus) significantly reduces soluble C5b-9 (sC5b-9) levels within 6 hours in trauma patients with hemorrhagic shock and hyperfibrinolysis, indicating suppression of terminal complement pathway activation [4]. This effect is specific, as markers of the classical (C4d) and alternative (Bb) pathways remain unchanged, suggesting TXA primarily targets plasmin-mediated C3/C5 cleavage rather than upstream initiation [4].

TXA also exerts direct immunomodulatory effects via plasmin(ogen)-dependent and independent mechanisms. Plasmin generated on immune cell surfaces (via cell-bound plasminogen receptors) signals through pathways like NF-κB and MAPK, promoting anti-inflammatory cytokine production (e.g., IL-10) and inducing immunosuppressive phenotypes [5] [10]. TXA reverses this:

  • Monocytes/Macrophages: TXA reduces surface expression of immunosuppressive markers (TNFR2, CD163) on classical monocytes and downregulates IL-10 secretion post-surgery [5] [10].
  • Dendritic Cells (DCs): TXA increases the proportion of circulating CD141+ conventional DCs (cDC1s), critical for antitumor and antiviral immunity, by post-operative day 3 [10].
  • Natural Killer (NK) Cells: TXA reduces TNFR2 expression (associated with dysfunction) on NK cells while increasing CCR4 (a chemotaxis receptor), potentially enhancing their surveillance capabilities [10].

Table 3: Immunomodulatory Effects of TXA on Key Immune Cell Subsets

Cell TypeMarker/FunctionChange with TXAFunctional Consequence
Classical MonocytesCD83 (Activation)↓ End of SurgeryReduced early inflammation?
TNFR2 (Immunosuppression)↓ End of Surgery & POD3Potential shift away from immunosuppression
CD141+ cDC1Frequency↑ POD3Enhanced antigen presentation potential
NK CellsTNFR2↓ POD3Reduced dysfunction/exhaustion
CCR4↑ End of SurgeryEnhanced migration to chemokine sources

These immunomodulatory effects translate into clinically relevant outcomes. In cardiac surgery patients, TXA administration reduced post-surgical infection rates by approximately 30%, an effect independent of its blood-sparing properties [5]. Crucially, this benefit was blunted in diabetic patients, suggesting metabolic status influences TXA's immune efficacy [5].

In vitro, TXA modulates plasminogen binding to immune cells and alters intracellular signaling. Plasminogen bound to monocyte surfaces via receptors like Plg-RKT or Annexin A2 is internalized upon TXA exposure, disrupting downstream signaling cascades [5] [10]. TXA also inhibits plasmin-mediated activation of latent metalloproteinases and growth factors (e.g., pro-BDNF), further influencing inflammatory and tissue repair processes [2] [8].

Properties

CAS Number

701-54-2

Product Name

Tranexamic acid

IUPAC Name

4-(azaniumylmethyl)cyclohexane-1-carboxylate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)

InChI Key

GYDJEQRTZSCIOI-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN)C(=O)O

Solubility

167000 mg/L
1.06 M

Synonyms

AMCA
AMCHA
Amchafibrin
Anvitoff
Cyklokapron
Exacyl
KABI 2161
Spotof
t-AMCHA
Tranexamic Acid
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid
Transamin
Ugurol

Canonical SMILES

C1CC(CCC1C[NH3+])C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.